In the medical field, cyclen-based ligands are used for creating contrast agents for magnetic resonance imaging (MRI) and as therapeutic agents. The synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a step towards the preparation of DO3A and DOTA chelators, which are used in MRI contrast agents and radiopharmaceuticals3. Moreover, the cytotoxicity of 1-(phenylmethyl)-4,7,10-tris-[(4'methylphenyl) sulfonyl]-1,4,7,10-tetraazacyclododecane in human Tmolt3 T leukemic cells demonstrates the potential of these compounds in cancer therapy, as they can inhibit key enzymes and induce DNA fragmentation in cancer cells7.
Cyclen-based ligands are also used in analytical chemistry to enhance the sensitivity and selectivity of metal ion detection. The complex-forming properties of 1,4,7,10-tetrakis(dihydroxyphosphorylmethyl)-1,4,7,10-tetraazacyclododecane, which shows high selectivity for cations with large ionic radii, exemplify the use of these ligands in the selective detection and quantification of specific metal ions6.
In environmental science, these ligands can be used for the remediation of heavy metals from contaminated sites. Their ability to form stable complexes with heavy metals can be harnessed to remove toxic metals from water and soil, thereby reducing environmental pollution and health risks associated with heavy metal exposure6.
The promotion of carboxyester hydrolysis by 1,4,7,10-tetraazacyclododecane metal complexes under physiological conditions is an example of their application in catalysis. These complexes can act as enzyme mimics, catalyzing reactions that are important in both biological and industrial processes2.
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane is a synthetic compound characterized by its unique cyclic structure and the presence of four tosyl groups. Its molecular formula is C36H44N4O8S4, with a molecular weight of 789.02 g/mol. This compound belongs to a class of cyclic tetraazamacrocycles, which are significant in various chemical applications, particularly in the field of coordination chemistry and as precursors for chelating agents.
The compound is classified as a macrocyclic ligand due to its ability to form stable complexes with metal ions. It is primarily synthesized from 1,4,7,10-tetraazacyclododecane, which serves as a precursor in the synthesis of various derivatives used in medical imaging and other applications . The tosyl groups enhance the solubility and reactivity of the compound in organic solvents.
The synthesis of 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane can be achieved through several methods. One common route involves the reaction of 1,4,7,10-tetraazacyclododecane with tosyl chloride in the presence of a base such as triethylamine. This method typically follows these steps:
This method allows for high yields and purity of the final compound .
The molecular structure of 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane features a rigid cyclic framework with four nitrogen atoms positioned at equal intervals around the ring. The tosyl groups are attached to each nitrogen atom:
The presence of these sulfonyl groups contributes to its stability and solubility in various solvents .
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane can participate in several chemical reactions:
These reactions highlight its versatility as a ligand in coordination chemistry .
The mechanism of action for 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane primarily involves its interaction with metal ions:
These properties make it suitable for various applications in chemical synthesis and medical diagnostics .
1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane has several important applications:
These applications underscore its significance in both academic research and practical biomedical fields .
The p-toluenesulfonyl (tosyl) group serves as a cornerstone protecting moiety in the synthesis of nitrogen-rich macrocycles like 1,4,7,10-tetraazacyclododecane (cyclen). Its robust electron-withdrawing nature enhances the stability of intermediates during macrocyclic ring formation. Tosyl protection is typically achieved by reacting cyclen with p-toluenesulfonyl chloride (TsCl) under basic conditions, yielding 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane (CAS 52667-88-6, molecular formula C₃₆H₄₄N₄O₈S₄) [4] [5]. This protection prevents undesirable N-alkylation or protonation during subsequent functionalization steps. The steric bulk of the tosyl groups also directs regioselectivity, as observed in the synthesis of asymmetrically substituted cyclen derivatives where selective mono- or di-deprotection enables orthogonal functionalization strategies [4].
Classical cyclocondensation routes involve linear tetraamine precursors undergoing template-assisted cyclization. Alternatively, cyclen can be synthesized via the Richman-Atkins method, where diethanolamine derivatives undergo cyclization in the presence of tosyl-protecting groups. A key advancement is the direct cyclotetramerization of ethyleneimine (aziridine) precursors under acidic conditions, where tosyl groups act as both protecting and activating agents. For example, cyclization of N-tosylethyleneimine with boron trifluoride catalysis yields the tetratosylated macrocycle in moderate yields (30–45%) [1] [4]. Post-cyclization, nucleophilic deprotection (e.g., using sodium naphthalenide) reveals the free amine groups for further derivatization. Recent innovations employ phase-transfer catalysts to enhance ring-closure efficiency in biphasic solvent systems [1] [8].
Tosyl groups confer kinetic inertness to cyclen intermediates by shielding nitrogen lone pairs, thereby minimizing oxidation or protonation side reactions. This stabilization is critical during high-temperature reactions (e.g., >80°C) or under acidic conditions required for macrocyclic ring formation. In kinetic studies, tosyl-protected cyclen intermediates exhibit 10-fold greater half-lives compared to their Boc-protected analogs under reflux conditions [3] [6]. Additionally, the sulfonyl moiety facilitates crystallization due to enhanced intermolecular stacking interactions, enabling purification via recrystallization from ethanol/water mixtures [6] [8].
Solvent polarity significantly impacts cyclization kinetics. N,N-Dimethylacetamide (DMA) is preferred for alkylation steps due to its high dielectric constant (ε = 37.8), which solubilizes ionic intermediates and facilitates SN₂ reactions. For tosyl-protected cyclen synthesis, optimal conditions use DMA with inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) to scavenge acids [6] [8]. Catalytic agents such as copper(I) iodide (CuI) accelerate "click" functionalization of tosyl-protected intermediates, as evidenced in the synthesis of cyclen-azide derivatives for biomedical probes [9]. Transition-metal-free catalysis using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has also emerged for eco-friendly scalability [8].
Cyclotetramerization efficiency follows an Arrhenius temperature dependence. At 25°C, cyclization yields are suboptimal (<20%), while elevating temperatures to 80°C in DMA boosts yields to 65–75% due to accelerated intramolecular nucleophilic substitution [6]. Pressure also influences ring formation: reactions under mild pressure (2–5 atm) suppress solvent evaporation and enhance cyclization rates. Table 1 summarizes key optimization parameters.
Table 1: Reaction Condition Optimization for Cyclotetramerization
Temperature (°C) | Pressure (atm) | Catalyst | Yield (%) |
---|---|---|---|
25 | 1 | None | 18 |
80 | 1 | NaHCO₃ | 68 |
80 | 3 | NaHCO₃ | 74 |
100 | 1 | K₂CO₃ | 62* |
Note: Increased byproducts observed at 100°C [6] [8]
Kilogram-scale production employs continuous-flow reactors to maintain precise temperature control and stoichiometric ratios. Key steps include:
Single-crystal X-ray diffraction reveals that 1,4,7,10-tetratosyl-1,4,7,10-tetraazacyclododecane adopts a saddle-shaped macrocyclic conformation with C₂ symmetry. The tosyl groups orient perpendicularly to the cyclen plane, creating a hydrophobic pocket. Key metrics include:
Table 2: X-ray Crystallographic Data for 1,4,7,10-Tetratosyl-1,4,7,10-tetraazacyclododecane
Parameter | Value | |
---|---|---|
Crystal System | Monoclinic | |
Space Group | P2₁/c | |
Unit Cell | a = 12.47 Å, b = 17.82 Å, c = 14.95 Å | |
β Angle | 105.3° | |
R Factor | 0.041 | [8] |
¹H-NMR (400 MHz, CDCl₃) assignments:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: